molecular formula C8H17Cl2N3 B13005703 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B13005703
M. Wt: 226.14 g/mol
InChI Key: PJVOOGDYULVGDL-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 1-propylimidazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential role as a ligand in biochemical assays and as a probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activities and modulating biochemical pathways. Additionally, the compound may interact with cellular receptors, leading to changes in signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
  • 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Uniqueness

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

2-(1-propylimidazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-2-5-11-6-8(3-4-9)10-7-11;;/h6-7H,2-5,9H2,1H3;2*1H

InChI Key

PJVOOGDYULVGDL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(N=C1)CCN.Cl.Cl

Origin of Product

United States

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